1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide
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Overview
Description
- The ethoxyphenyl group is typically attached through a coupling reaction, such as Suzuki or Heck coupling.
- Palladium catalysts and appropriate ligands are used to facilitate this step.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
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Formation of the Benzofuro[3,2-d]pyrimidine Core:
- Starting with a suitable benzofuran derivative, the core structure is synthesized through a series of cyclization reactions.
- Reagents such as phosphorus oxychloride (POCl3) and ammonium acetate are often used under reflux conditions to form the pyrimidine ring.
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Attachment of the Piperidine Ring:
- The piperidine ring is introduced via nucleophilic substitution reactions.
- Common reagents include piperidine and suitable alkylating agents, often under basic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings and the piperidine moiety.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Pd/C with hydrogen gas or LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
- Oxidized derivatives with additional oxygen functionalities.
- Reduced derivatives with hydrogenated rings or reduced functional groups.
- Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive molecule with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Benzofuro[3,2-d]pyrimidine Derivatives: These compounds share the core structure and exhibit similar biological activities.
Piperidine Carboxamides: Compounds with a piperidine ring and carboxamide group, known for their pharmacological properties.
Uniqueness: 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and potential therapeutic applications.
benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-2-30-18-11-9-17(10-12-18)27-24(29)16-6-5-13-28(14-16)23-22-21(25-15-26-23)19-7-3-4-8-20(19)31-22/h3-4,7-12,15-16H,2,5-6,13-14H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOIPXKCPGJBSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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